![molecular formula C15H25NO9P2 B14201650 N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine CAS No. 918636-15-4](/img/structure/B14201650.png)
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dimethoxyphosphoryl groups attached to the nitrogen atoms of the tyrosine molecule, making it a derivative of the amino acid L-tyrosine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine typically involves the reaction of L-tyrosine with dimethoxyphosphorylating agents under controlled conditions. One common method includes the use of dimethyl (hydroxymethyl)phosphonate and phenyl dichlorophosphate as reagents. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the dimethoxyphosphoryl groups to other functional groups.
Substitution: The compound can participate in substitution reactions where the dimethoxyphosphoryl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a variety of substituted tyrosine derivatives.
科学研究应用
N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phosphorus-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of flame retardants and other industrial chemicals due to its phosphorus content
作用机制
The mechanism of action of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphoryl groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes .
相似化合物的比较
Similar Compounds
N,N-Bis[(dimethoxyphosphoryl)methyl]glycine: Similar in structure but with glycine instead of tyrosine.
Bis[(dimethoxyphosphoryl)methyl] phenyl phosphate: Contains a phenyl group instead of tyrosine.
Uniqueness
Its structure allows for unique interactions with enzymes and proteins, distinguishing it from other similar compounds .
属性
CAS 编号 |
918636-15-4 |
|---|---|
分子式 |
C15H25NO9P2 |
分子量 |
425.31 g/mol |
IUPAC 名称 |
(2S)-2-[bis(dimethoxyphosphorylmethyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H25NO9P2/c1-22-26(20,23-2)10-16(11-27(21,24-3)25-4)14(15(18)19)9-12-5-7-13(17)8-6-12/h5-8,14,17H,9-11H2,1-4H3,(H,18,19)/t14-/m0/s1 |
InChI 键 |
WGSGILBIWFOYFT-AWEZNQCLSA-N |
手性 SMILES |
COP(=O)(CN(CP(=O)(OC)OC)[C@@H](CC1=CC=C(C=C1)O)C(=O)O)OC |
规范 SMILES |
COP(=O)(CN(CP(=O)(OC)OC)C(CC1=CC=C(C=C1)O)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


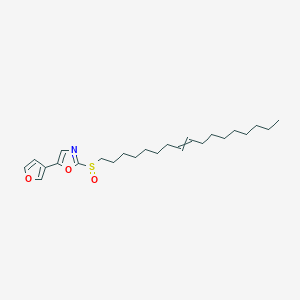
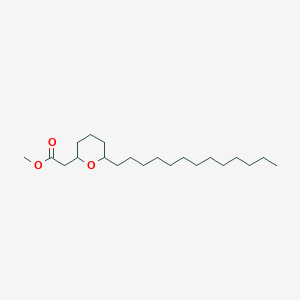
![N~2~,N~4~-Bis[4-(aminomethyl)phenyl]-5-fluoropyrimidine-2,4-diamine](/img/structure/B14201594.png)
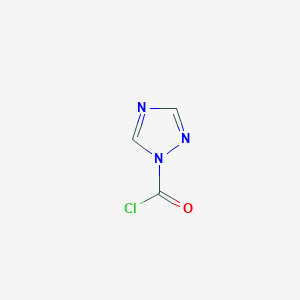
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
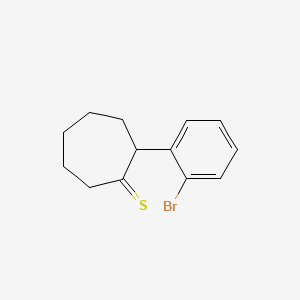
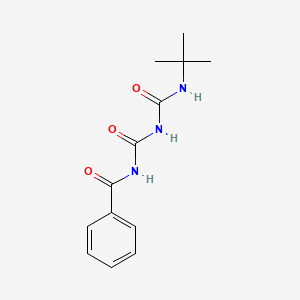
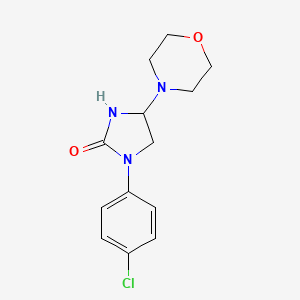
![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
